(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate)
Description
(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate) is a chiral bis-sulfonate ester derived from a hexahydrofuro[3,2-b]furan scaffold. This compound features two 4-methylbenzenesulfonate (tosyl) groups attached to the 3,6-positions of the bicyclic furan core, with stereochemistry defined as (3R,3aS,6R,6aS) . It is commercially available at 95% purity and is primarily utilized as a synthetic intermediate in organic chemistry and materials science due to its reactive tosyl groups, which serve as excellent leaving groups in nucleophilic substitution reactions .
Key properties:
Properties
Molecular Formula |
C20H22O8S2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[(3S,3aS,6S,6aS)-6-(4-methylphenyl)sulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H22O8S2/c1-13-3-7-15(8-4-13)29(21,22)27-17-11-25-20-18(12-26-19(17)20)28-30(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-,19+,20+/m0/s1 |
InChI Key |
LFXDGKWHPSDRCT-VNTMZGSJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3OS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the hexahydrofuro[3,2-b]furan core through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.
Introduction of sulfonate groups: The bicyclic core is then functionalized with 4-methylbenzenesulfonate groups. This is typically done through a sulfonation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate groups, where nucleophiles such as amines or thiols replace the sulfonate groups, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Synthetic Organic Chemistry
- Nucleophilic Substitution : The sulfonate groups can undergo nucleophilic substitution, making this compound useful in synthesizing various organic molecules.
- Cycloaddition Reactions : The unique structure allows for participation in cycloaddition reactions, which are vital in creating complex cyclic compounds.
Agricultural Chemistry
- Herbicidal Activity : Research indicates that derivatives of the hexahydrofuro[3,2-b]furan scaffold exhibit selective herbicidal properties. This compound may interact with specific biological targets in plants, leading to the development of new herbicides that are effective yet environmentally friendly.
| Application Area | Description |
|---|---|
| Synthetic Chemistry | Useful in nucleophilic substitution and cycloaddition reactions |
| Agricultural Chemistry | Potential herbicidal properties targeting specific plant species |
Pharmaceutical Research
- Biological Activities : Compounds with similar structural features have shown various biological activities. The potential for this compound to serve as a precursor or lead compound in drug development is significant due to its unique interactions with biological systems.
- Targeted Drug Design : The structural characteristics may allow for the design of drugs targeting specific diseases or conditions by modifying the functional groups attached to the hexahydrofuro core.
Mechanism of Action
The mechanism by which (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) exerts its effects involves interactions with specific molecular targets. For instance, its sulfonate groups can interact with enzymes or receptors, modulating their activity. The bicyclic core may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
The hexahydrofuro[3,2-b]furan scaffold is a versatile chiral platform, and its derivatives are widely employed in pharmaceuticals, liquid crystals, and asymmetric catalysis. Below is a detailed comparison with structurally or functionally related compounds:
Hexahydrofurofuran Tosylates vs. Amides/Thioureas
Key differences :
- Tosylates are superior for synthetic modifications due to their leaving-group ability, whereas amides/thioureas are tailored for non-covalent interactions in chiral recognition .
- Amide derivatives exhibit higher thermal stability, attributed to hydrogen bonding, compared to tosylates .
Comparison with Isosorbide Derivatives
Isosorbide dinitrate, a vasodilator with the structure (3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl dinitrate , shares the same bicyclic core but differs in functional groups :
Key insight : Nitrate esters like isosorbide dinitrate are pharmacologically active but less stable than sulfonates, limiting their utility in industrial synthesis .
Liquid Crystal Dopants
The hexahydrofurofuran scaffold is critical in chiral liquid crystals. For example:
- (3R,3aS,6S,6aS)-Hexahydrofurofuran-3,6-diylbis(4-(acryloyloxy)benzoate) (LC756) : A photoreactive dopant used to induce helical twisting in liquid crystal networks .
- Comparison with target compound: LC756 contains acrylate esters for polymerization, whereas the tosylate derivative lacks polymerizable groups.
Stereochemical Variants
Minor stereochemical changes drastically alter properties:
- (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol : A diol precursor with applications in biodegradable polymers. Unlike the tosylate, it lacks leaving groups and is used for esterification .
Biological Activity
(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests significant biological activity, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate)
- Molecular Formula : C20H22O8S2
- Molecular Weight : 454.51 g/mol
- CAS Number : 67890-26-0
The compound features a fused furan structure with sulfonate groups that enhance its solubility and biological interactions.
Antiviral Properties
Research indicates that derivatives of hexahydrofurofuran compounds exhibit antiviral activity. For instance, similar compounds have been studied for their efficacy against HIV protease inhibitors. The structural modifications in (3R,3aS,6R,6aS)-hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate) may enhance its ability to inhibit viral replication through specific interactions with viral enzymes.
Enzyme Inhibition
Studies have shown that compounds with furan rings can act as enzyme inhibitors. The sulfonate groups in this compound may facilitate binding to active sites on enzymes involved in metabolic pathways or disease processes. For example, research on related sulfonamide compounds has demonstrated their role as inhibitors of various enzymes.
Case Studies and Research Findings
- Study on Antiviral Activity :
- Enzyme Interaction Studies :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
